1,1,1-Tris(4-hydroxyphenyl)ethane

Catalog No.
S704740
CAS No.
27955-94-8
M.F
C20H18O3
M. Wt
306.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1,1-Tris(4-hydroxyphenyl)ethane

CAS Number

27955-94-8

Product Name

1,1,1-Tris(4-hydroxyphenyl)ethane

IUPAC Name

4-[1,1-bis(4-hydroxyphenyl)ethyl]phenol

Molecular Formula

C20H18O3

Molecular Weight

306.4 g/mol

InChI

InChI=1S/C20H18O3/c1-20(14-2-8-17(21)9-3-14,15-4-10-18(22)11-5-15)16-6-12-19(23)13-7-16/h2-13,21-23H,1H3

InChI Key

BRPSWMCDEYMRPE-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(C=C1)O)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O

Canonical SMILES

CC(C1=CC=C(C=C1)O)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O
  • Bioorganic Chemistry

    The presence of three hydroxyl groups (OH) suggests potential for hydrogen bonding and interaction with biological molecules. Researchers might investigate its ability to bind to enzymes or receptors, potentially leading to the development of new drugs or probes for biological processes [].

  • Antioxidant Activity

    Hydroxyl groups are known for their antioxidant properties. Scientists might study whether 1,1,1-Tris(4-hydroxyphenyl)ethane can scavenge free radicals and protect cells from oxidative damage [].

  • Material Science

    Aromatic rings and central ethane core provide a rigid structure. Researchers might explore its potential use in the development of new polymers or materials with specific properties [].

1,1,1-Tris(4-hydroxyphenyl)ethane is an organic compound with the molecular formula C20H18O3C_{20}H_{18}O_3 and a CAS number of 27955-94-8. It is commonly referred to as 4,4',4''-ethylidynetrisphenol. This compound is characterized by its three hydroxyl groups attached to phenyl rings, making it a polyphenolic compound. It appears as an off-white to tan powder and is known for its low solubility in water (approximately 25.2 mg/L) and relatively high density (specific gravity of 1.226) .

Typical of phenolic compounds, including:

  • Esterification: Reacting with acids to form esters.
  • Ether Formation: Reacting with alkyl halides to form ethers.
  • Oxidation: Under certain conditions, it can be oxidized to form quinones or other oxidized derivatives.

The synthesis of this compound typically involves the reaction of phenol with 4-hydroxyacetophenone or 2,4-pentanedione in the presence of a sulfonic acid catalyst and a mercaptan co-catalyst .

Several methods exist for synthesizing 1,1,1-tris(4-hydroxyphenyl)ethane:

  • Reaction of Phenol and 4-Hydroxyacetophenone: This method involves heating a mixture of phenol and 4-hydroxyacetophenone in the presence of a sulfonic acid catalyst and a mercaptan co-catalyst. The reaction typically takes place at temperatures ranging from 40°C to 80°C over several hours .
  • Alternative Routes: Other synthetic pathways include using different ketones or varying the reaction conditions (e.g., solvent presence or temperature control) to optimize yield and purity .

1,1,1-Tris(4-hydroxyphenyl)ethane is primarily utilized in the following applications:

  • Polymerization Agent: It serves as a branching agent during the polymerization of polycarbonates, enhancing their structural properties .
  • Antioxidant Additive: Due to its phenolic nature, it may be employed as an antioxidant in various formulations.
  • Pharmaceuticals: Its potential biological activities suggest that it could have applications in drug formulation or development.

Several compounds share structural similarities with 1,1,1-tris(4-hydroxyphenyl)ethane:

Compound NameMolecular FormulaKey Features
Bisphenol AC15H16O2C_{15}H_{16}O_2Two hydroxyl groups; widely used in plastics
Tris(2-hydroxyethyl)amineC6H15NC_{6}H_{15}NTriamine structure; used as a stabilizer
ResveratrolC14H12O3C_{14}H_{12}O_3Polyphenolic; known for antioxidant properties

Uniqueness of 1,1,1-Tris(4-hydroxyphenyl)ethane:

  • Unlike bisphenol A, which has two hydroxyl groups and is primarily used in plastics production, 1,1,1-tris(4-hydroxyphenyl)ethane has three hydroxyl groups that enhance its potential reactivity and biological activity.
  • Its structure allows for unique polymerization properties that are not present in simpler phenolic compounds.

Physical Description

DryPowder; OtherSolid

XLogP3

4.1

UNII

25K43J16E2

GHS Hazard Statements

H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

27955-94-8

Wikipedia

1,1,1-tris(4-hydroxyphenyl)ethane

General Manufacturing Information

Plastic material and resin manufacturing
Plastics product manufacturing
Phenol, 4,4',4''-ethylidynetris-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

Explore Compound Types